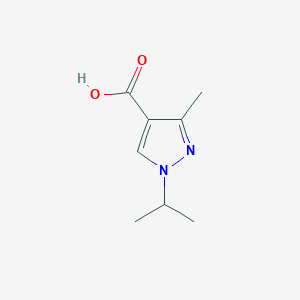

1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

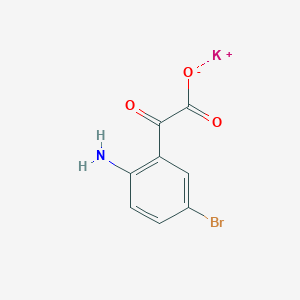

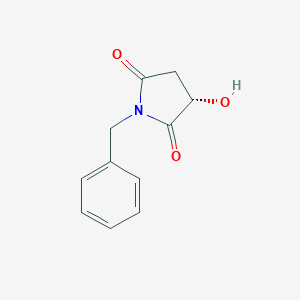

1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid (IPMPCA) is an organic compound composed of an isopropyl group, a methyl group, a 1H-pyrazole ring, and a carboxylic acid group. It is a white solid that is soluble in water and is commonly used in laboratory experiments. IPMPCA has a variety of applications in scientific research, including its use as a reagent for the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Synthesis and Characterization

The development of novel pyrazole-dicarboxylate acid derivatives and their coordination with metal ions like Cu(II), Co(II), and Zn(II) has been explored. These compounds are synthesized and characterized, demonstrating their potential in forming mononuclear chelate complexes with interesting 2D hydrogen bonded networks. The structural and crystallization properties of these organic molecules underline their significance in coordination chemistry (Radi et al., 2015).

Research on bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands showcases the synthesis and structural diversity of d10 metal coordination polymers. These polymers exhibit unique chiral and achiral properties, along with intriguing thermal and luminescence characteristics, indicating their potential in materials science and luminescence studies (Cheng et al., 2017).

Structural and Dynamic Studies

Investigations into the structural, spectral, and theoretical aspects of pyrazole-4-carboxylic acid derivatives highlight their importance. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid's structure has been examined through various spectroscopic methods, offering insights into its molecular dynamics and potential for further chemical modifications (Viveka et al., 2016).

The dynamic properties of simple pyrazole-4-carboxylic acids have been studied, revealing their polymorphism and solid-state proton transfer capabilities. Such studies are crucial for understanding the fundamental chemical behavior of pyrazole derivatives in the solid state (Infantes et al., 2013).

Molecular Docking and Computational Studies

- Molecular docking studies of pyrazole derivatives, such as 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids, have been performed. These studies aim to predict their binding interactions with target proteins, providing valuable information for drug design and molecular biology research (Reddy et al., 2022).

Propriétés

IUPAC Name |

3-methyl-1-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)10-4-7(8(11)12)6(3)9-10/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTOIXQDQQRWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)

![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B169716.png)